

# tert-Amyl acetate safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	tert-Amyl acetate	
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#### A Technical Safety Guide to tert-Amyl Acetate

Introduction

tert-Amyl acetate (TAA), also known as 2-methylbutan-2-yl acetate, is a colorless to yellow liquid characterized by a weak, banana-like odor.[1][2][3] Its chemical formula is C<sub>7</sub>H<sub>14</sub>O<sub>2</sub> and its CAS registry number is 625-16-1.[4][5] Due to its solvent properties, TAA is utilized in products such as lacquers, paints, and nail polish, and has applications in the pharmaceutical industry, including in the extraction of penicillin.[6] This guide provides an in-depth summary of the critical safety data for tert-Amyl acetate, intended for researchers, scientists, and professionals in drug development who may handle this chemical.

## **Physical and Chemical Properties**

Understanding the physical and chemical properties of **tert-Amyl acetate** is fundamental to its safe handling and use in a laboratory or manufacturing setting. Key quantitative data are summarized in the table below.



Property	Value	Reference(s)
Molecular Weight	130.18 g/mol	[1]
Appearance	Colorless to yellow liquid with a weak banana-like odor	[1][2][3]
Boiling Point	124.7 °C (256.5 °F) at 760 mmHg	[1][2]
Melting Point	> -100 °C (> -148 °F) / ~ -70 °C	[1][5]
Flash Point	26.1 °C (79 °F) (Closed Cup)	[1][7]
Autoignition Temperature	379.4 °C (715 °F)	[1][2]
Density / Specific Gravity	0.874 g/cm³ at 19 °C (66.2 °F)	[1][2]
Vapor Pressure	12.1 - 14.53 mmHg at 25 °C	[2][7]
Vapor Density (Air=1)	4.49	[5]
Solubility	Sparingly soluble in water; soluble in alcohol	[5][7]
Odor Threshold	0.08 ppm	[8]

# **Fire and Explosion Hazards**

**tert-Amyl acetate** is a flammable liquid and poses a significant fire hazard. Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[8] All equipment used when handling the product must be grounded to prevent static discharge.[1]



Hazard Parameter	Value	Reference(s)
GHS Classification	Flammable Liquid, Category 3	[9]
Lower Explosive Limit (LEL)	1.0%	[1][5]
Upper Explosive Limit (UEL)	7.5%	[1][5]
NFPA 704 Rating	Health: 1, Flammability: 3, Instability: 0	[10]

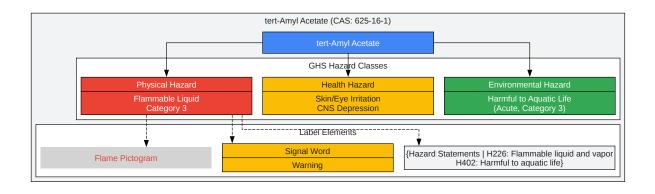
#### Firefighting Measures:

- Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
   [8] Water fog may also be used in conjunction with these agents.[1]
- Unsuitable Extinguishing Media: A direct stream of water may be ineffective.[1][8]
- Specific Hazards: When heated, it can emit acrid fumes.[1] Containers may explode in a fire.
   [6]

# **GHS Hazard Classification and Logic**

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazards.





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Caption: GHS classification pathway for tert-Amyl acetate.

## **Toxicology and Health Effects**

Exposure to **tert-Amyl acetate** can occur via inhalation, ingestion, and skin or eye contact.[11]

#### Acute Effects:

- Inhalation: Breathing vapors can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[6] High concentrations may cause central nervous system (CNS) depression, with symptoms including headache, dizziness, nausea, and tiredness.[6]
- Skin and Eye Contact: Direct contact can cause irritation to the skin and eyes.[6]
- Ingestion: May cause irritation of the gastrointestinal tract.[8]

#### Chronic Effects:



Prolonged or repeated exposure may potentially damage the liver and kidneys.

Toxicity Data	Value	Species	Reference(s)
Acute Oral LD50	6500 mg/kg	Rat	[12]
Aquatic Toxicity (LC50)	65 ppm / 96 h	Mosquito Fish	[8]
Aquatic Toxicity (TLm)	120 ppm / 48 h	Daphnia	[8]
Aquatic Toxicity (TLm)	53 ppm / 24 h	Brine Shrimp	[8]

# **Exposure Controls and Personal Protection**

Effective control of exposure is critical. This involves a combination of engineering controls and appropriate personal protective equipment (PPE).

#### **Exposure Limits:**

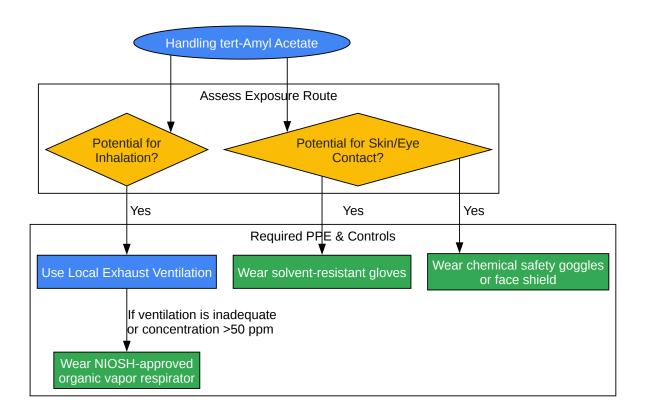
Agency/Guideline	Limit Type	Value	Reference(s)
ACGIH TLV (as Pentyl Acetate)	TWA (8-hr)	50 ppm	[6][10]
ACGIH TLV (as Pentyl Acetate)	STEL (15-min)	100 ppm	[6][10]
WorkSafe WES	TWA (8-hr)	50 ppm (270 mg/m³)	[4][13]
WorkSafe WES	STEL (15-min)	50 ppm (270 mg/m³)	[4][13]

#### **Engineering Controls:**

Operations should be enclosed where possible, with local exhaust ventilation used at the site
of chemical release to keep airborne concentrations below exposure limits.[6][10] Facilities
should be equipped with an eyewash station and a safety shower.[10]

Personal Protective Equipment (PPE): The selection of PPE depends on the potential for exposure.





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Caption: Logic for selecting Personal Protective Equipment (PPE).

# Referenced Experimental Methodologies

Safety data values are determined by standardized experimental protocols. While full, detailed methodologies are not provided in SDSs, the principles of key tests are described below.

• Flash Point (Closed-Cup Method): The flash point is the lowest temperature at which a liquid's vapors will ignite in the presence of an ignition source.[14] In a closed-cup test (e.g., Pensky-Martens or Tag Closed Cup), a sample is heated in a sealed container at a controlled rate.[14][15] An ignition source is periodically introduced into the vapor space. The



temperature at which a "flash" is first observed is recorded as the flash point.[15] This method simulates conditions in a closed container and is often preferred for regulatory and specification purposes.[16]

Acute Oral Toxicity (LD50): This test determines the single dose of a substance that can be expected to cause death in 50% of a group of test animals (the median lethal dose, or LD50).[17] Standardized protocols, such as OECD Test Guidelines 420, 423, or 425, are followed.[18] In these studies, graduated doses of the substance are administered orally (typically by gavage) to groups of animals (usually rats).[17] The animals are then observed for a set period (e.g., 14 days) for signs of toxicity and mortality.[17][19] Statistical methods are used to calculate the LD50 value from the dose-mortality data.[17]

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- To cite this document: BenchChem. [tert-Amyl acetate safety data sheet (SDS) information].
   BenchChem, [2025]. [Online PDF]. Available at:
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